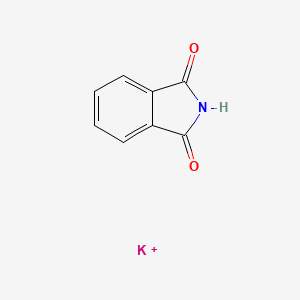

Phthalimide, potassium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRHIOVKTDQVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC2=O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5KNO2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-82-4 | |

| Record name | N-Potassiophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Potassium Phthalimide: A Comprehensive Technical Guide to its Synthesis, Mechanism, and Application in Amine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of potassium phthalimide (B116566), a critical reagent in organic chemistry. The document elucidates the underlying reaction mechanism, offers detailed experimental protocols, and presents key quantitative data. Furthermore, it details the broader context of potassium phthalimide's application, particularly in the Gabriel synthesis of primary amines, a cornerstone reaction in medicinal chemistry and drug development.

Introduction

Potassium phthalimide, the potassium salt of phthalimide, is a vital nucleophilic reagent. Its primary utility lies in its role as a masked form of ammonia (B1221849), enabling the clean and efficient synthesis of primary amines from alkyl halides, a process known as the Gabriel synthesis.[1][2] This method circumvents the common issue of over-alkylation often encountered when using ammonia directly.[1][3] This guide will cover the synthesis of potassium phthalimide from phthalimide and potassium hydroxide (B78521), the mechanism of this reaction, and its subsequent use in the Gabriel synthesis.

Synthesis of Potassium Phthalimide

The synthesis of potassium phthalimide is a straightforward acid-base reaction between phthalimide and a suitable potassium base, most commonly potassium hydroxide (KOH).[2][4]

Physicochemical Properties

A summary of the relevant physicochemical properties of the reactants and products is provided in the table below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |

| Phthalimide | C₈H₅NO₂ | 147.13 | 238 | 8.3[5][6] |

| Potassium Hydroxide | KOH | 56.11 | 406 | - |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | >300[7] | - |

Reaction Mechanism

The formation of potassium phthalimide proceeds via a simple acid-base reaction. The nitrogen atom in phthalimide is acidic due to the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting conjugate base through resonance.[1][6] The hydroxide ion (OH⁻) from potassium hydroxide acts as a base, deprotonating the phthalimide at the nitrogen atom to form the phthalimide anion and water.[1][4] The potassium cation (K⁺) then associates with the phthalimide anion to form the ionic salt, potassium phthalimide.[4]

Caption: Synthesis of Potassium Phthalimide.

Experimental Protocol

This protocol is a generalized procedure based on common laboratory practices for the synthesis of potassium phthalimide.[8][9]

Materials:

-

Phthalimide

-

Potassium Hydroxide (KOH)

-

Absolute Ethanol (B145695)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolution of Phthalimide: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalimide in absolute ethanol by gently heating the mixture. A typical ratio is 10 g of phthalimide in 30 g of ethanol.[8]

-

Preparation of KOH Solution: In a separate beaker, prepare a solution of potassium hydroxide in absolute ethanol. For 10 g of phthalimide, a solution of 7 g of KOH in 40 ml of ethanol can be used.[8]

-

Reaction: Slowly add the ethanolic KOH solution to the warm phthalimide solution with continuous stirring. A precipitate of potassium phthalimide should form almost immediately.[9]

-

Cooling and Filtration: Cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold absolute ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified potassium phthalimide in a desiccator over a suitable drying agent (e.g., sulfuric acid) or in a vacuum oven.[8]

Expected Yield: The reaction typically proceeds with a high yield, often exceeding 95%.

The Gabriel Synthesis of Primary Amines

Potassium phthalimide is the key reagent in the Gabriel synthesis, a robust method for preparing primary amines.[1][10] This multi-step process involves the N-alkylation of potassium phthalimide followed by the cleavage of the resulting N-alkylphthalimide.[11]

Mechanism of the Gabriel Synthesis

The Gabriel synthesis can be broken down into two main stages:

-

N-Alkylation of Potassium Phthalimide: The phthalimide anion, being a potent nucleophile, attacks a primary alkyl halide in an SN2 reaction. This step forms an N-alkylphthalimide. The use of a polar aprotic solvent like dimethylformamide (DMF) is common to facilitate this reaction.[11][12] It is important to note that this reaction is most effective for primary alkyl halides; secondary halides are less reactive and prone to elimination reactions, while tertiary and aryl halides do not react via this mechanism.[12]

-

Cleavage of the N-Alkylphthalimide: The final step is the liberation of the primary amine from the N-alkylphthalimide. This can be achieved through two primary methods:

-

Hydrazinolysis (Ing-Manske Procedure): This is the more common and milder method, involving refluxing the N-alkylphthalimide with hydrazine (B178648) (N₂H₄) in an alcoholic solvent.[11][13] The reaction yields the desired primary amine and a stable cyclic byproduct, phthalhydrazide (B32825).[12]

-

Acidic or Basic Hydrolysis: The N-alkylphthalimide can also be cleaved by hydrolysis under strong acidic or basic conditions.[13] However, these conditions can be harsh and may not be suitable for substrates with sensitive functional groups.[11][13]

-

Caption: The Gabriel Synthesis Workflow.

Experimental Protocol for Gabriel Synthesis (General)

This protocol outlines the general steps for the Gabriel synthesis. Specific conditions may need to be optimized based on the substrate.

Part A: N-Alkylation

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend potassium phthalimide (1.2 equivalents) in anhydrous DMF.

-

Addition of Alkyl Halide: Add the primary alkyl halide (1.0 equivalent) to the stirred suspension.

-

Heating and Monitoring: Heat the reaction mixture (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC).[14]

-

Workup: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[14]

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-alkylphthalimide can be purified by recrystallization or column chromatography.[14]

Part B: Cleavage (Hydrazinolysis)

-

Reaction Setup: Dissolve the purified N-alkylphthalimide in ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (B1144303) (1.5-2.0 equivalents) to the solution.[14]

-

Reflux and Precipitation: Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

-

Isolation of Amine: Cool the reaction mixture and filter to remove the solid phthalhydrazide. Wash the precipitate with ethanol.

-

Final Purification: Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be further purified by distillation or other appropriate methods.

Conclusion

The synthesis of potassium phthalimide is a fundamental and efficient process that provides a crucial reagent for the synthesis of primary amines via the Gabriel synthesis. This technical guide has provided a comprehensive overview of the synthesis, mechanism, and application of potassium phthalimide, complete with detailed experimental protocols and visual representations of the chemical transformations. The reliability and high yields associated with these procedures make them indispensable tools for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. byjus.com [byjus.com]

- 2. Phthalimide - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Formation of potassium phthalimide | Filo [askfilo.com]

- 5. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phthalimide: Structure, Properties, Preparation, Uses & Reactions [vedantu.com]

- 7. Potassium phthalimide - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. orgosolver.com [orgosolver.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Potassium Phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of potassium phthalimide (B116566). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, quantitative data and detailed experimental context.

Physical Properties of Potassium Phthalimide

Potassium phthalimide is the potassium salt of phthalimide, presenting as a white to light yellow or greenish crystalline powder.[1][2][3][4][5] It is a commercially available reagent, widely utilized in organic synthesis.[1][6]

Table 1: Quantitative Physical Properties of Potassium Phthalimide

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄KNO₂ | [1][2][4][5][7] |

| Molar Mass | 185.221 g/mol | [1][2][3][5] |

| Appearance | Light yellow solid; Fluffy, very pale yellow crystals; White to pale greenish powder | [1][5][8] |

| Melting Point | > 300 °C | [1][4][7][8][9] |

| Boiling Point | 359 - 366 °C | [7][9][10] |

| Density | 1.63 g/cm³ | [7][8][9][10] |

| Solubility in Water | 50 mg/mL (at 25 °C) | [7][9][10] |

| Solubility in other solvents | Insoluble in acetone; Soluble in dimethylformamide (DMF) | [2] |

| pH | 10.5 - 12.5 (50 g/L solution at 25 °C) | [10][11] |

Chemical Properties and Reactivity

Potassium phthalimide is a stable compound at room temperature when stored in closed containers under normal conditions.[7] However, it is sensitive to moisture.[7][10][11] It is incompatible with strong oxidizing agents and strong acids.[7] The primary chemical utility of potassium phthalimide stems from its role as a nucleophile, particularly the phthalimide anion, in synthetic organic chemistry.[12][13]

The Gabriel Synthesis of Primary Amines

The most notable application of potassium phthalimide is in the Gabriel synthesis, a robust method for the preparation of primary amines from primary alkyl halides.[12][14] This two-step process avoids the over-alkylation often encountered with the use of ammonia.[12]

The synthesis proceeds via two main stages:

-

Alkylation: The phthalimide anion acts as a strong nucleophile and displaces a halide from a primary alkyl halide in an SN2 reaction to form an N-alkylphthalimide.[14][15]

-

Deprotection: The N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved through acidic or basic hydrolysis, or more commonly, through hydrazinolysis.[14][15][16]

Hydrazinolysis, often referred to as the Ing-Manske procedure, is a milder method that involves reacting the N-alkylphthalimide with hydrazine (B178648) hydrate (B1144303) in a solvent like refluxing ethanol (B145695).[16] This yields the primary amine and a stable cyclic side product, phthalyl hydrazide.[14]

Other Applications

Beyond the Gabriel synthesis, potassium phthalimide serves as an intermediate in the production of various organic compounds, including:

Experimental Protocols

Preparation of Potassium Phthalimide

Potassium phthalimide can be synthesized in the laboratory by reacting phthalimide with potassium hydroxide (B78521) or potassium methoxide (B1231860) in ethanol.

Protocol:

-

A hot solution of phthalimide in ethanol is prepared.[1]

-

This solution is then added to a solution of potassium hydroxide in ethanol.[1]

-

Alternatively, a pre-prepared anhydrous ethanol solution of 30% potassium methoxide (with a molar ratio of 1.2:1 potassium methoxide to phthalimide) can be slowly added to a heated (60 °C) solution of phthalimide in anhydrous ethanol over 3 hours.[11]

-

The desired product, potassium phthalimide, precipitates out of the solution.[1]

-

The reaction mixture is filtered, and the solid product is washed with anhydrous ethanol and dried to yield high-purity potassium phthalimide.[11]

General Protocol for the Gabriel Synthesis of a Primary Amine

This protocol outlines the general steps for synthesizing a primary amine using potassium phthalimide and an alkyl halide.

Step 1: N-Alkylation of Potassium Phthalimide

-

Potassium phthalimide is dissolved in a suitable solvent, commonly dimethylformamide (DMF), which is ideal for SN2 reactions.[14] Other solvents like DMSO, HMPA, chlorobenzene, acetonitrile, and ethylene (B1197577) glycol can also be used.[14]

-

The primary alkyl halide is added to the solution.

-

The reaction mixture is stirred, often at room temperature or with gentle heating, until the formation of the N-alkylphthalimide is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up to isolate the N-alkylphthalimide.

Step 2: Hydrazinolysis of the N-Alkylphthalimide (Ing-Manske Procedure)

-

The isolated N-alkylphthalimide is dissolved in a suitable solvent, typically methanol (B129727) or ethanol.[14]

-

Hydrazine hydrate (50-60%) is added to the solution.[14]

-

The mixture is stirred at room temperature for an extended period (e.g., 16 hours).[14]

-

The phthalyl hydrazide precipitate that forms is removed by filtration.[14]

-

The filtrate, containing the primary amine, is then concentrated under reduced pressure.

-

The crude product can be purified by an appropriate method, such as flash column chromatography, to afford the pure primary amine.[14]

Mandatory Visualizations

The following diagrams illustrate key processes involving potassium phthalimide.

Caption: Mechanism of the Gabriel Synthesis.

Caption: General experimental workflow for the Gabriel Synthesis.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of potassium phthalimide.

-

Infrared (IR) Spectroscopy: IR spectra of potassium phthalimide are available and can be used for identification purposes.[3][17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra have been reported for potassium phthalimide and its derivatives, providing valuable structural information.[3][19][20][21]

Crystallographic Data

The crystal structure of potassium phthalimide has been determined. It crystallizes in polar layers of potassium cations coordinated by five oxygen and three nitrogen centers, which alternate with apolar layers of stacked benzene (B151609) subunits.[22][23] The molecular anion is nearly planar.[22] This structural information provides insight into the solid-state packing and intermolecular interactions of the compound.

References

- 1. Potassium phthalimide - Wikipedia [en.wikipedia.org]

- 2. potassium phthalimide [chemister.ru]

- 3. Potassium phthalimide | C8H4KNO2 | CID 3356745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Premium Potassium Phthalimide CAS 1074-82-4 | EU & UK Manufacturers & Suppliers [epapchem.com]

- 6. Potassium phthalimide, 98%+ 1074-82-4 India [ottokemi.com]

- 7. Potassium Phthalimide, Dihydro-1,3-dioxoisoindole potassium salt, C8H4KNO2, 1074-82-4, Nsc167070 [mallakchemicals.com]

- 8. Potassium Phthalimide Archives • IsotopeShop.com [isotopeshop.com]

- 9. 1074-82-4 CAS MSDS (Potassium phthalimide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Potassium phthalimide | 1074-82-4 [chemicalbook.com]

- 12. byjus.com [byjus.com]

- 13. CAS 1074-82-4: Potassium phthalimide | CymitQuimica [cymitquimica.com]

- 14. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. youtube.com [youtube.com]

- 16. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Potassium phthalimide(1074-82-4) IR Spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. spectrabase.com [spectrabase.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. journals.iucr.org [journals.iucr.org]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Potassium Phthalimide: CAS Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical identifier and safety data for potassium phthalimide (B116566). The primary focus of this document is to present a consolidated and comprehensive safety profile to inform researchers, scientists, and professionals in drug development about the potential hazards associated with the handling and use of this compound. All quantitative data are summarized in structured tables for ease of reference. Furthermore, this guide outlines the general experimental methodologies for key toxicological endpoints and includes a graphical representation of a standard chemical hazard assessment workflow.

Chemical Identification

Potassium phthalimide is the potassium salt of phthalimide. It is a commercially available reagent, commonly appearing as fluffy, very pale yellow crystals, and is widely utilized in organic synthesis, most notably in the Gabriel synthesis of primary amines.[1]

| Identifier | Value |

| Chemical Name | Potassium Phthalimide |

| CAS Number | 1074-82-4[2][3][4][5] |

| Molecular Formula | C₈H₄KNO₂[2][4][5] |

| Molecular Weight | 185.22 g/mol [2][4][5] |

| Synonyms | 1,3-Dihydro-1,3-dioxoisoindole potassium salt, Phthalimide potassium salt[2][3] |

Safety and Hazard Information

Potassium phthalimide is classified as an irritant. The primary hazards are associated with skin and eye contact, and inhalation of dust particles.[2][3][6]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for potassium phthalimide:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][4][5] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation[2][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][6] |

Toxicological Data

| Parameter | Route | Species | Value |

| LD50 | Oral | Not Reported | Not Available[3][7] |

| LD50 | Dermal | Not Reported | Not Available[3][7] |

| LC50 | Inhalation | Not Reported | Not Available[3][7] |

Physical and Chemical Safety Data

| Property | Value |

| Appearance | White to pale yellow powder/crystals[1] |

| Odor | Odorless |

| Melting Point | >300 °C (>572 °F)[3] |

| Flash Point | Not Available |

| Solubility | Soluble in water[3] |

| Stability | Stable under normal conditions, but moisture sensitive[3][8] |

| Incompatible Materials | Strong oxidizing agents, strong acids[8] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) |

Experimental Protocols

While specific experimental reports on the toxicology of potassium phthalimide are not detailed in publicly accessible literature, the classification of this chemical as a skin and eye irritant is based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are generalized methodologies representative of the studies that would have been conducted.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

-

Test System: Healthy, young adult albino rabbits are typically used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Procedure: A single dose of 0.5 grams of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch. Untreated skin of the animal serves as a control. The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours, and up to 14 days). The severity of the skin reactions is scored.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Test System: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Procedure: A single dose of the test substance (e.g., 0.1 mL of a solution or 0.1 g of a solid) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored. The reversibility of any observed effects is also assessed over a period of up to 21 days.

Chemical Safety Workflow

The following diagram illustrates a general workflow for assessing the hazards of a chemical substance like potassium phthalimide.

Caption: General Chemical Hazard Assessment Workflow.

Handling and Storage Recommendations

Given the hazardous properties of potassium phthalimide, the following handling and storage procedures are recommended:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids. Protect from moisture.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Conclusion

Potassium phthalimide (CAS No. 1074-82-4) is a valuable reagent in organic synthesis. However, it is classified as a skin, eye, and respiratory irritant. While comprehensive acute toxicity data (LD50/LC50) are not publicly available, the existing hazard classifications necessitate careful handling and the use of appropriate personal protective equipment. Researchers and laboratory personnel should adhere to the safety precautions outlined in this guide and the substance's Safety Data Sheet to minimize exposure and ensure a safe working environment.

References

- 1. Potassium phthalimide - Wikipedia [en.wikipedia.org]

- 2. Potassium phthalimide | C8H4KNO2 | CID 3356745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. omkarchemicals.com [omkarchemicals.com]

- 4. carlroth.com [carlroth.com]

- 5. echemi.com [echemi.com]

- 6. lobachemie.com [lobachemie.com]

- 7. oxfordlabchem.com [oxfordlabchem.com]

- 8. fishersci.com [fishersci.com]

Solubility of Potassium Phthalimide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium phthalimide (B116566) in various organic solvents. Due to a notable lack of precise quantitative data in publicly available literature, this document focuses on qualitative solubility characteristics and provides a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratories.

Introduction

Solubility Profile of Potassium Phthalimide

Currently, there is a significant gap in the scientific literature regarding quantitative solubility data (e.g., g/100 mL or mol/L at specified temperatures) for potassium phthalimide in common organic solvents. The available information is primarily qualitative. The following table summarizes the existing qualitative data.

| Solvent | Formula | Type | Qualitative Solubility | Source(s) |

| Acetone | C₃H₆O | Ketone | Insoluble | [4][5] |

| Dimethylformamide (DMF) | C₃H₇NO | Amide | Soluble | [5] |

| Ethanol | C₂H₅OH | Alcohol | Insoluble (at room temp.) | [4] |

| Note: Some solubility is observed at elevated temperatures, as it can be recrystallized from large volumes of hot ethanol. | [1][6] | |||

| Methanol | CH₃OH | Alcohol | Slightly Soluble | [7] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sulfoxide | Slightly Soluble (solubility increases with heat) | [7] |

Experimental Protocols for Solubility Determination

Given the absence of quantitative data, researchers will likely need to determine the solubility of potassium phthalimide experimentally for their specific applications. The following is a detailed, generalized protocol based on established methods for determining the solubility of a solid in a liquid. This protocol can be adapted for various organic solvents and analytical techniques.

Principle

The equilibrium solubility is determined by creating a saturated solution of potassium phthalimide in the desired organic solvent at a constant temperature. The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical method, such as gravimetric analysis or spectroscopy.

Materials and Equipment

-

Potassium Phthalimide (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Thermostatic oven

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

Evaporating dish or watch glass (for gravimetric method)

-

UV-Vis spectrophotometer (for spectroscopic method)

-

HPLC system (for chromatographic method)

Experimental Workflow

Detailed Procedure

Step 1: Preparation of the Saturated Solution

-

Add an excess amount of potassium phthalimide to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.[8]

Step 2: Phase Separation

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE for most organic solvents). This step is crucial to remove any undissolved microparticles.

Step 3: Quantification of Dissolved Solute

The concentration of potassium phthalimide in the filtered supernatant can be determined by several methods:

Method A: Gravimetric Analysis [8][9][10][11]

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear supernatant into the evaporating dish and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the remaining solid residue in a thermostatic oven at a temperature below the decomposition point of potassium phthalimide until a constant weight is achieved.

-

The mass of the dried residue corresponds to the amount of dissolved potassium phthalimide in the known volume/mass of the solution.

Method B: UV-Vis Spectroscopy [12][13][14]

This method is suitable if potassium phthalimide has a distinct chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

-

Prepare a series of standard solutions of potassium phthalimide of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of potassium phthalimide.

Method C: High-Performance Liquid Chromatography (HPLC) [15]

This is a highly sensitive and specific method.

-

Develop an HPLC method with a suitable stationary phase, mobile phase, and detector (e.g., UV) for the quantification of potassium phthalimide.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject a known volume of the filtered supernatant (diluted if necessary) into the HPLC system.

-

Determine the concentration of potassium phthalimide in the sample by comparing its peak area to the calibration curve.

Step 4: Calculation of Solubility

Based on the chosen analytical method, calculate the solubility in the desired units (e.g., g/100 mL, g/100 g solvent, or mol/L).

For the gravimetric method: Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) x 100

Conclusion

While there is a clear need for more comprehensive quantitative data on the solubility of potassium phthalimide in organic solvents, the available qualitative information provides a useful starting point for solvent selection. For applications requiring precise solubility values, the experimental protocols outlined in this guide offer a robust framework for their determination. The choice of analytical method will depend on the available instrumentation and the required accuracy and sensitivity.

References

- 1. Page loading... [guidechem.com]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. Potassium Phthalimide, Dihydro-1,3-dioxoisoindole potassium salt, C8H4KNO2, 1074-82-4, Nsc167070 [mallakchemicals.com]

- 4. ar.tnjchem.com [ar.tnjchem.com]

- 5. potassium phthalimide [chemister.ru]

- 6. Potassium phthalimide - Wikipedia [en.wikipedia.org]

- 7. Potassium Phthalimide, CAS [[1074-82-4]] | BIOZOL [biozol.de]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. scirp.org [scirp.org]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

The Gabriel Synthesis: A Technical Guide to its History, Discovery, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gabriel synthesis, a cornerstone in the synthetic organic chemist's toolkit for over a century, provides a robust and reliable method for the preparation of primary amines. This reaction elegantly circumvents the common issue of overalkylation inherent in the direct alkylation of ammonia (B1221849). This technical guide delves into the historical discovery of the synthesis by Siegmund Gabriel, elucidates its detailed reaction mechanism, presents quantitative data on reaction yields, and provides comprehensive experimental protocols for key transformations. Furthermore, this document includes detailed diagrams of the reaction pathways and experimental workflows to facilitate a deeper understanding of this venerable and enduring synthetic methodology.

Introduction: The Challenge of Primary Amine Synthesis

The synthesis of primary amines is a fundamental transformation in organic chemistry, with these moieties being prevalent in a vast array of pharmaceuticals, agrochemicals, and other functional materials. A seemingly straightforward approach to primary amines is the direct nucleophilic substitution of an alkyl halide with ammonia. However, this method is often plagued by a lack of selectivity. The primary amine product is itself a nucleophile and can compete with ammonia for the alkyl halide, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. This lack of control necessitates tedious purification steps and results in lower yields of the desired primary amine.

The Genesis of a Solution: The History and Discovery of the Gabriel Synthesis

In 1887, the German chemist Siegmund Gabriel developed an elegant solution to the challenge of selective primary amine synthesis.[1] His work, published in the Berichte der deutschen chemischen Gesellschaft, detailed a method that utilized phthalimide (B116566) as a protected form of ammonia.[1] By employing the potassium salt of phthalimide, Gabriel was able to achieve the mono-alkylation of the nitrogen atom, thus preventing the unwanted side reactions of overalkylation.[2] This groundbreaking discovery, now known as the Gabriel synthesis, provided chemists with a reliable and high-yielding pathway to pure primary amines.

Siegmund Gabriel (1851-1924) was a prominent German chemist who made significant contributions to the field of heterocyclic chemistry.[3] He studied at the University of Berlin and the University of Heidelberg, where he earned his Ph.D. under the guidance of Robert Wilhelm Bunsen.[3] His research interests were broad, encompassing the synthesis of various nitrogen-containing heterocycles, but it is the Gabriel synthesis that remains his most celebrated contribution to organic chemistry.

The Core Principle: Unraveling the Reaction Mechanism

The Gabriel synthesis proceeds in two key steps: the N-alkylation of phthalimide and the subsequent cleavage of the resulting N-alkylphthalimide to liberate the primary amine.

Step 1: N-Alkylation of Phthalimide

The first step involves the deprotonation of phthalimide by a base, typically potassium hydroxide (B78521) or potassium carbonate, to form the potassium phthalimide salt. The phthalimide anion is a potent nucleophile due to the resonance stabilization provided by the two adjacent carbonyl groups. This nucleophilic anion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide.[4][5] This reaction is most efficient with primary alkyl halides and is generally not suitable for secondary or tertiary halides due to competing elimination reactions and steric hindrance.[2][4]

Step 2: Cleavage of N-Alkylphthalimide

Once the N-alkylphthalimide is formed, the primary amine must be liberated. This can be achieved through several methods:

-

Acidic Hydrolysis: Treatment with a strong acid, such as aqueous mineral acid, cleaves the imide bonds to yield the primary amine salt and phthalic acid. This method can be harsh and may not be suitable for substrates with acid-sensitive functional groups.[2]

-

Basic Hydrolysis: Saponification with a strong base, like sodium hydroxide, followed by an acidic workup also yields the primary amine. However, this method can also be harsh and may lead to side reactions.

-

Hydrazinolysis (Ing-Manske Procedure): The most common and generally milder method for cleaving the N-alkylphthalimide is treatment with hydrazine (B178648) (N2H4).[2] This reaction, known as the Ing-Manske procedure, results in the formation of the primary amine and the stable, insoluble phthalhydrazide (B32825), which can be easily removed by filtration.[2] This method is often preferred due to its milder reaction conditions.

Quantitative Data: Reaction Yields

The Gabriel synthesis is known for providing good to excellent yields of primary amines. The following table summarizes the yields for the N-alkylation of phthalimide with various primary alkyl halides and the subsequent formation of the primary amine.

| Alkyl Halide | Product | N-Alkylation Yield (%) | Primary Amine Yield (%) | Reference |

| Ethyl Bromide | Ethylamine | 93 | 85 | [6] |

| n-Propyl Bromide | n-Propylamine | 95 | 88 | [6] |

| n-Butyl Bromide | n-Butylamine | 94 | 90 | [6] |

| Isobutyl Bromide | Isobutylamine | 85 | 78 | [6] |

| Benzyl Chloride | Benzylamine (B48309) | 97 | 92 | [2] |

| 1-Bromo-3-phenylpropane | 3-Phenylpropylamine | 92 | 86 | [2] |

| Chloroacetonitrile | Aminoacetonitrile | 88 | - | [6] |

| Ethyl bromoacetate | Glycine (B1666218) ethyl ester | 90 | 82 | [7] |

Yields are representative and can vary based on specific reaction conditions.

Experimental Protocols

The following are detailed methodologies for key experiments related to the Gabriel synthesis.

General Procedure for the N-Alkylation of Phthalimide

Materials:

-

Phthalimide

-

Potassium carbonate (anhydrous)

-

Primary alkyl halide

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of phthalimide (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in DMF, add the primary alkyl halide (1.05 eq).

-

Heat the reaction mixture to 70-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated N-alkylphthalimide by vacuum filtration, wash with water, and dry under vacuum.

Synthesis of Benzylamine via the Ing-Manske Procedure

Materials:

-

N-Benzylphthalimide

-

Hydrazine hydrate (B1144303) (64-85% solution)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-benzylphthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Heat the mixture to reflux for 1-2 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and add an equal volume of water.

-

Acidify the mixture with concentrated hydrochloric acid to dissolve any remaining solids and to form the benzylamine hydrochloride salt.

-

Filter the mixture to remove the phthalhydrazide precipitate.

-

Make the filtrate basic with a concentrated solution of sodium hydroxide to liberate the free benzylamine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford benzylamine.

Synthesis of Glycine

Materials:

-

Potassium phthalimide

-

Ethyl chloroacetate (B1199739)

-

Ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

N-Alkylation: In a round-bottom flask, suspend potassium phthalimide (1.0 eq) in ethanol and add ethyl chloroacetate (1.1 eq). Heat the mixture to reflux for 2-3 hours. Cool the mixture and filter to remove any unreacted potassium phthalimide. Evaporate the solvent from the filtrate to obtain crude ethyl N-phthaloylglycinate.

-

Hydrolysis: To the crude ethyl N-phthaloylglycinate, add concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. During this time, phthalic acid will precipitate.

-

Cool the reaction mixture and filter to remove the precipitated phthalic acid.

-

Concentrate the filtrate under reduced pressure. The crude glycine hydrochloride will crystallize.

-

To obtain free glycine, dissolve the glycine hydrochloride in a minimum amount of water and neutralize with a base (e.g., pyridine (B92270) or triethylamine) until the isoelectric point of glycine (pH ~6) is reached.

-

Cool the solution to induce crystallization of glycine. Collect the crystals by filtration and wash with cold ethanol.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the Gabriel synthesis, from starting materials to the final primary amine product.

Conclusion

The Gabriel synthesis, since its discovery in 1887, has remained a vital and widely employed method for the synthesis of primary amines. Its key advantage lies in the use of phthalimide as a protected form of ammonia, which effectively prevents the overalkylation that plagues direct amination methods. The versatility of the cleavage step, particularly the mild conditions of the Ing-Manske procedure, has further solidified its importance in organic synthesis. For researchers and professionals in drug development and other chemical sciences, a thorough understanding of the history, mechanism, and practical application of the Gabriel synthesis is indispensable for the efficient and selective construction of molecules containing the primary amine functionality.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. orgosolver.com [orgosolver.com]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]

- 7. scribd.com [scribd.com]

The Nucleophilic Character of Potassium Phthalimide: A Technical Guide for Synthetic Chemists

An in-depth exploration of the utility of potassium phthalimide (B116566) as a potent nitrogen nucleophile in modern organic synthesis, with a focus on its application in the pharmaceutical industry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction mechanisms, quantitative data, and detailed experimental protocols involving potassium phthalimide.

Core Principles: The Phthalimide Anion as a Nucleophile

Potassium phthalimide serves as a readily available and stable source of the phthalimide anion, a powerful nucleophile widely employed in organic synthesis. The acidity of the N-H bond in phthalimide (pKa ≈ 8.3-9.5) allows for its facile deprotonation by bases such as potassium hydroxide (B78521) or potassium carbonate to generate the nucleophilic anion.[1][2][3][4] The resulting anion is resonance-stabilized, which contributes to its stability and favorable reactivity profile.

The primary application of potassium phthalimide's nucleophilicity is in SN2 reactions with alkyl halides, a cornerstone of the Gabriel synthesis for the preparation of primary amines.[5][6] The phthalimide anion acts as an ammonia (B1221849) surrogate (-NH2 synthon), offering a controlled method for introducing a primary amine functionality while avoiding the overalkylation often observed with ammonia itself.[7][8] The bulky nature of the phthalimide group sterically hinders further alkylation on the nitrogen atom of the N-alkylphthalimide intermediate.[9]

Quantitative Data

Acidity of Phthalimide

The pKa of phthalimide is a critical parameter that dictates the ease of formation of the nucleophilic anion. Its value can vary depending on the solvent and the method of determination.

| pKa Value | Solvent | Reference |

| 8.3 | Aqueous | [2][3][4][10] |

| ~8 | Not Specified | [9] |

| 11.31 (1H NMR shift) | DMSO | [11] |

Note: The 1H NMR shift in DMSO is indicative of the acidity of the N-H proton.

Reaction Yields in Gabriel Synthesis

The Gabriel synthesis is highly effective for the preparation of primary amines from primary alkyl halides and benzylic halides. Yields are generally lower for secondary alkyl halides due to competing elimination reactions.[1]

| Alkyl Halide | Product | Yield (%) | Reference |

| Benzyl (B1604629) chloride | N-Benzylphthalimide | 73.8 | [12] |

| 1-Bromobutane | N-Butylphthalimide | High (not specified) | [1] |

| 1-Bromohexane | N-Hexylphthalimide | 34.7 | [12] |

| Ethylene dibromide | N-(2-Bromoethyl)phthalimide | 69-79 | [13] |

| 1-Bromo-2-ethoxyethane | N-(2-Ethoxyethyl)phthalimide | 70-85 | [14] |

| 2-Bromobutane | Elimination products | Low (unreliable) | [1] |

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows involving potassium phthalimide as a nucleophile.

The Gabriel Synthesis of Primary Amines

The Gabriel synthesis proceeds in two main stages: the SN2 attack of the phthalimide anion on an alkyl halide, followed by the liberation of the primary amine.

The Mitsunobu Reaction

In the Mitsunobu reaction, phthalimide can act as the nucleophile to convert alcohols to protected primary amines with inversion of stereochemistry.

Experimental Protocols

Gabriel Synthesis of N-Benzylphthalimide

This protocol is adapted from a literature procedure.[12]

Materials:

-

Phthalimide

-

Anhydrous potassium carbonate

-

Benzyl chloride

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a means to exclude atmospheric moisture, combine phthalimide (0.10 mole), anhydrous potassium carbonate (0.055 mole), and dry benzyl chloride (0.15 mole) in 40 mL of dimethylformamide.

-

Heat the mixture with stirring.

-

After the reaction is complete, cool the mixture and pour it into 200 mL of water.

-

The crude N-benzylphthalimide will precipitate. Collect the solid by filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent to obtain pure N-benzylphthalimide.

-

Expected Yield: 73.8% of colorless crystals.[12]

Synthesis of 2-(2-Methoxyphenoxy)ethylamine (Carvedilol Intermediate)

This synthesis involves the reaction of 1-chloro-2-(2-methoxyphenoxy)ethane with potassium phthalimide, followed by hydrolysis.[15]

Step 1: N-Alkylation

-

React 1-chloro-2-(2-methoxyphenoxy)ethane with potassium phthalimide in a suitable solvent such as DMF.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the N-[2-(2-methoxyphenoxy)ethyl]phthalimide intermediate is isolated.

Step 2: Hydrolysis

-

The phthalimide derivative from Step 1 is then subjected to hydrolysis to liberate the desired primary amine.

-

Instead of the potentially hazardous hydrazine (B178648) hydrate, this can be achieved by reacting the intermediate with potassium hydroxide.[15]

Applications in Drug Development

The Gabriel synthesis, utilizing potassium phthalimide as a key reagent, is a valuable tool in the synthesis of various active pharmaceutical ingredients (APIs).

Linezolid

Potassium phthalimide is used in the synthesis of Linezolid, an oxazolidinone antibiotic. In one synthetic route, (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one is reacted with potassium phthalimide in a polar solvent to yield an intermediate which is subsequently converted to Linezolid.

Rivaroxaban

The synthesis of the anticoagulant Rivaroxaban can also involve potassium phthalimide. For instance, (S)-glycidyl phthalimide, which can be prepared from epichlorohydrin (B41342) and potassium phthalimide, is a key intermediate that is reacted with 4-(4-aminophenyl)morpholin-3-one.

Carvedilol (B1668590)

Potassium phthalimide is employed in the synthesis of 2-(2-methoxyphenoxy)ethylamine, a key intermediate for the β-blocker Carvedilol.[15][16] This involves the reaction of 1-bromo-2-(2-methoxyphenoxy)ethane with potassium phthalimide, followed by cleavage of the phthalimide group.[15]

Conclusion

Potassium phthalimide remains a cornerstone reagent in organic synthesis, particularly for the controlled and efficient synthesis of primary amines. Its role as a robust nitrogen nucleophile in the Gabriel and Mitsunobu reactions, coupled with its applicability in the synthesis of complex pharmaceutical agents, underscores its continued importance in both academic research and industrial drug development. The detailed protocols and quantitative data presented in this guide aim to provide a valuable resource for scientists and researchers leveraging the nucleophilic properties of potassium phthalimide in their synthetic endeavors.

References

- 1. orgosolver.com [orgosolver.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Phthalimide - Wikipedia [en.wikipedia.org]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Gabriel Synthesis [organic-chemistry.org]

- 8. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

- 15. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 16. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]

An In-depth Technical Guide to the pKa and Acidity of Potassium Phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of potassium phthalimide (B116566), a critical reagent in organic synthesis, particularly in the Gabriel synthesis of primary amines. This document delves into the underlying chemical principles governing its acidity, presents quantitative data, and outlines detailed experimental protocols for the determination of its pKa.

Introduction: The Chemical Significance of Phthalimide's Acidity

Phthalimide (C₆H₄(CO)₂NH) is a dicarboximide derived from phthalic acid. The hydrogen atom attached to the nitrogen is notably acidic for an amine derivative, a property that is central to its utility in chemical synthesis. This acidity allows for the facile formation of the phthalimide anion, typically as its potassium salt, potassium phthalimide. This anion is a potent nucleophile, enabling the introduction of the phthalimido group, a masked form of ammonia, into various organic molecules.

The acidity of phthalimide stems from the electron-withdrawing nature of the two adjacent carbonyl groups.[1] These groups effectively delocalize the negative charge of the conjugate base through resonance, thereby stabilizing it. This stabilization significantly increases the acidity of the N-H bond compared to that of a typical amine or even an amide. Amides are substantially more acidic than amines, and imides, with two carbonyl groups flanking the nitrogen, are even more so.[2][3][4] The resulting phthalimide anion is highly stabilized by the delocalization of the negative charge across the two carbonyl oxygen atoms and the nitrogen atom.[5]

Quantitative Acidity: pKa Values of Phthalimide and Related Imides

The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The pKa of phthalimide has been experimentally determined and is consistently reported to be approximately 8.3 in aqueous solution.[6][7] This value underscores its weakly acidic nature, allowing for deprotonation by moderately strong bases like potassium hydroxide (B78521) or potassium carbonate.[8]

For comparative purposes, the pKa values of phthalimide and other structurally related cyclic imides are summarized in the table below.

| Compound | Structure | pKa (in water) | Reference |

| Phthalimide | 8.30 | [6][7] | |

| Succinimide | 9.62 | ||

| Glutarimide | 11.4 | [4] |

Note: pKa values can vary with the solvent and temperature.

The Phthalimide Anion: Resonance Stabilization

The enhanced acidity of phthalimide is best understood by examining the resonance structures of its conjugate base, the phthalimide anion. Upon deprotonation, the lone pair of electrons on the nitrogen atom is delocalized over the entire O=C-N-C=O system.

Caption: Resonance delocalization in the phthalimide anion.

This delocalization spreads the negative charge over three electronegative atoms (two oxygen and one nitrogen), significantly stabilizing the anion and making the parent imide more acidic.

Experimental Determination of pKa

The pKa of phthalimide and similar weakly acidic organic compounds can be accurately determined using several experimental techniques. The two most common methods are potentiometric titration and spectrophotometric titration.

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[9] It involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (phthalimide) and monitoring the resulting change in pH with a pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of phthalimide by dissolving the appropriate mass in a known volume of deionized water. Gentle heating may be required to aid dissolution. If solubility is an issue, a co-solvent such as ethanol (B145695) can be used.

-

Prepare a standardized 0.1 M solution of potassium hydroxide (KOH).

-

Prepare standard buffer solutions of pH 4.00, 7.00, and 10.00 for pH meter calibration.

-

-

Instrumentation Setup and Calibration:

-

Set up a magnetic stirrer and a burette filled with the standardized 0.1 M KOH solution.

-

Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.

-

-

Titration Procedure:

-

Pipette a precise volume (e.g., 50.0 mL) of the 0.01 M phthalimide solution into a beaker.

-

Place a magnetic stir bar in the beaker and place it on the magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Begin stirring at a moderate, constant rate.

-

Record the initial pH of the solution.

-

Add the 0.1 M KOH solution from the burette in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

As the pH begins to change more rapidly, decrease the increment volume (e.g., to 0.1 mL) to obtain more data points around the equivalence point.

-

Continue the titration until the pH has leveled off well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of KOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V) of the titration curve. The equivalence point corresponds to the peak of the first derivative curve or the zero crossing of the second derivative curve.

-

Determine the volume of KOH at the half-equivalence point (half the volume of KOH required to reach the equivalence point).

-

The pH of the solution at the half-equivalence point is equal to the pKa of phthalimide.

-

Spectrophotometric Titration

Spectrophotometric titration is another powerful technique for pKa determination, particularly for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[10][11] Phthalimide's aromatic nature makes it a suitable candidate for this method.

Caption: Workflow for pKa determination by spectrophotometric titration.

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa of phthalimide (e.g., from pH 7.0 to 10.0 in 0.2 pH unit increments).

-

Prepare a concentrated stock solution of phthalimide in a suitable solvent (e.g., ethanol or DMSO).

-

-

Spectrophotometric Measurements:

-

For each buffer solution, prepare a sample for analysis by adding a small, precise volume of the phthalimide stock solution to a known volume of the buffer. The final concentration of phthalimide should be kept constant across all samples and should result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Prepare a blank solution for each buffer by adding the same volume of the solvent used for the stock solution to the buffer.

-

Record the UV-Vis absorption spectrum of each sample against its corresponding blank over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

From the spectra, identify the wavelength(s) at which the absorbance changes significantly with pH. This is typically at or near the λmax of the protonated and deprotonated forms.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This should generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve. This can be determined graphically or by fitting the data to the following equation, which is a rearranged form of the Henderson-Hasselbalch equation: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the observed absorbance at a given pH, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form.

-

Conclusion

The acidity of phthalimide, with a pKa of approximately 8.3, is a cornerstone of its synthetic utility. This property is a direct consequence of the resonance stabilization of its conjugate base, the phthalimide anion. The formation of potassium phthalimide allows for its application as a nucleophile in a wide range of reactions, most notably the Gabriel synthesis. Accurate determination of its pKa is crucial for optimizing reaction conditions and can be reliably achieved through standard analytical techniques such as potentiometric and spectrophotometric titrations. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals working with this important chemical entity.

References

- 1. pharmaguru.co [pharmaguru.co]

- 2. DSpace [kops.uni-konstanz.de]

- 3. m.youtube.com [m.youtube.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. scribd.com [scribd.com]

- 9. The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijper.org [ijper.org]

Spectroscopic Analysis of Potassium Phthalimide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for potassium phthalimide (B116566), focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document details experimental protocols and presents spectroscopic data in a clear, comparative format.

Introduction

Potassium phthalimide (C₈H₄KNO₂) is a widely used reagent in organic synthesis, most notably in the Gabriel synthesis of primary amines.[1] Its purity and structural integrity are crucial for successful reactions, making spectroscopic analysis an indispensable tool for its characterization. This guide provides an in-depth look at the key spectroscopic features of potassium phthalimide.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of potassium phthalimide is characterized by the vibrations of its carbonyl groups and the aromatic ring system. A significant feature is the absence of the N-H stretching vibration that is prominent in its precursor, phthalimide.[2]

Experimental Protocol: KBr Pellet Method

The solid-state IR spectrum of potassium phthalimide is typically obtained using the potassium bromide (KBr) pellet method. This technique involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation.

Materials and Equipment:

-

Potassium phthalimide (analytical grade)

-

FTIR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with a die

-

FTIR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture. Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of potassium phthalimide and 100-200 mg of dried KBr.

-

Grinding: Add the potassium phthalimide and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powdered mixture into the die of a pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

Data Presentation: IR Spectral Data

The following table summarizes the major absorption bands observed in the FTIR spectrum of potassium phthalimide. For comparison, the characteristic peaks of phthalimide are also included to highlight the key differences.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment (Potassium Phthalimide) | Corresponding Vibration in Phthalimide (cm⁻¹) |

| ~3070 | Weak | Aromatic C-H Stretch | ~3200 (N-H Stretch), ~3070 (Aromatic C-H Stretch) |

| ~1770 | Strong | Asymmetric C=O Stretch (imide) | ~1775 |

| ~1710 | Strong | Symmetric C=O Stretch (imide) | ~1745 |

| ~1600 | Medium | Aromatic C=C Stretch | ~1610 |

| ~1470 | Medium | Aromatic C=C Stretch | ~1470 |

| ~1380 | Strong | C-N Stretch | ~1390 |

| ~720 | Strong | Aromatic C-H Out-of-Plane Bend | ~720 |

Note: The exact peak positions may vary slightly depending on the sample preparation and the instrument used.

Visualization: Key IR Spectral Differences

The most significant difference in the IR spectra of phthalimide and potassium phthalimide is the absence of the N-H stretching band in the latter. This is a direct consequence of the deprotonation of the imide nitrogen to form the potassium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For potassium phthalimide, ¹H and ¹³C NMR are used to confirm the structure of the phthalimide ring.

Experimental Protocol: Solution NMR

Materials and Equipment:

-

Potassium phthalimide

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of potassium phthalimide in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm.

-

Shimming: Place the NMR tube in the spectrometer and shim the magnetic field to achieve optimal homogeneity.

-

Spectral Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

Data Presentation: NMR Spectral Data

The symmetry of the phthalimide ring in potassium phthalimide results in a simplified NMR spectrum. There are two sets of chemically equivalent aromatic protons and three sets of chemically equivalent carbons.

¹H NMR Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.8 | Multiplet | 4H | Aromatic Protons (H-α, H-β) |

¹³C NMR Data (in D₂O) [3]

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carbonyl Carbon (C=O) |

| ~135 | Aromatic Carbon (C-β) |

| ~124 | Aromatic Carbon (C-α) |

Note: Chemical shifts are referenced to a standard (e.g., TMS or the residual solvent peak) and can vary depending on the solvent and concentration.

Visualization: Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a compound like potassium phthalimide.

Conclusion

The spectroscopic data presented in this guide, including IR and NMR, provide a robust basis for the identification and characterization of potassium phthalimide. The key distinguishing feature in the IR spectrum is the absence of the N-H stretch, confirming the formation of the potassium salt. The NMR spectra are consistent with the symmetric structure of the phthalimide anion. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data for reliable analysis in research and development settings.

References

Alternative Methods for the Preparation of Potassium Phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores various alternative methods for the synthesis of potassium phthalimide (B116566), a crucial reagent in the Gabriel synthesis of primary amines and a valuable intermediate in the production of pharmaceuticals, dyes, and agrochemicals. The document provides detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the synthetic workflows to aid researchers in selecting the most suitable method for their specific applications.

Introduction

The traditional synthesis of potassium phthalimide involves the reaction of phthalimide with potassium hydroxide (B78521) in an alcoholic solvent.[1][2][3] While effective, this method can sometimes be associated with the formation of by-products due to the presence of water.[4] This guide details several alternative approaches aimed at improving yield, purity, reaction time, and overall efficiency. These methods include microwave-assisted synthesis, phase-transfer catalysis, and the use of alternative potassium sources such as potassium alkoxides and potassium carbonate.

Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data for the different methods of preparing potassium phthalimide, offering a clear comparison of their efficiencies and reaction conditions.

| Method | Base | Solvent(s) | Reaction Time | Temperature | Yield | Purity | Reference(s) |

| Conventional | Potassium Hydroxide (KOH) | Ethanol (B145695) | ~15 minutes (boiling) + cooling | Boiling | High | Good | [1][5] |

| Microwave-Assisted (in situ) | Potassium Carbonate (K₂CO₃) | "Dry" media (adsorbed on K₂CO₃) | 4-10 minutes | Microwave irradiation | 49-95% (of N-alkylated product) | Good | [6] |

| Phase-Transfer Catalysis (in situ) | Potassium Phthalimide (pre-formed) | Methanol / Toluene | 6 hours | 60-100°C | 84-100% (of N-alkylated product) | High | [7][8] |

| Potassium Alkoxide | Potassium tert-butoxide | tert-Butanol (B103910) / Methanol | 4 hours | Reflux (~83°C) | 96% | >99% | [4] |

| Potassium Carbonate | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Not specified | Not specified | Good | Good | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Conventional Method: Reaction with Potassium Hydroxide

This protocol is the standard and most widely used method for the preparation of potassium phthalimide.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 80 g (0.54 mole) of phthalimide in 1600 cc of absolute ethanol by gently boiling for approximately 15 minutes.[5]

-

Prepare a solution of 30.5 g (0.54 mole) of potassium hydroxide in a mixture of 30 cc of water and 90 cc of absolute ethanol.[5]

-

Decant the hot phthalimide solution from any insoluble material into the potassium hydroxide solution.[5]

-

A precipitate of potassium phthalimide will form immediately.[5]

-

Stir the mixture and cool it quickly to room temperature.[5]

-

Filter the precipitate with suction and wash it with acetone (B3395972) to remove any unreacted phthalimide.[5]

-

Dry the resulting fluffy, pale yellow crystals.[1]

Microwave-Assisted Synthesis (for in situ N-alkylation)

This method utilizes microwave irradiation to achieve rapid synthesis, particularly for the subsequent N-alkylation of phthalimide. The formation of potassium phthalimide is an in-situ step.

Experimental Protocol:

-

Mix phthalimide with an alkyl halide.

-

Adsorb the mixture onto potassium carbonate ("dry" media).[6]

-

Irradiate the mixture in a domestic microwave oven for 4-10 minutes.[6]

-

The N-alkylphthalimide is obtained in high yield (49-95%).[6]

Note: This protocol describes a one-pot reaction where potassium phthalimide is formed in situ and immediately reacts with the alkyl halide.

Phase-Transfer Catalysis (for N-alkylation)

Phase-transfer catalysis is employed to facilitate the reaction between the water-insoluble phthalimide and an aqueous or solid base, or to enhance the reactivity of pre-formed potassium phthalimide with alkyl halides.

Experimental Protocol (for N-alkylation):

-

To a solution of potassium phthalimide (0.204 mol) in 40 ml of methanol, add 2-bromo-1-phenyl propane (B168953) (0.102 mol) and tetraoctylammonium bromide (0.00328 mol) as the phase-transfer catalyst.[7]

-

Maintain the reaction under a nitrogen atmosphere at 60°C with ultrasound irradiation (50 kHz, 300 W) for the specified reaction time.[7]

Note: This protocol uses pre-formed potassium phthalimide. The principle can be adapted for the in-situ generation of potassium phthalimide from phthalimide and a base in a biphasic system with a phase-transfer catalyst.

High-Purity Synthesis using Potassium Alkoxide

This method avoids the use of water, thereby preventing the formation of potassium o-amidobenzoate as a by-product and yielding high-purity potassium phthalimide.[4]

Experimental Protocol:

-

Add phthalimide and tert-butanol (6 times the mass of phthalimide) to a reaction kettle.[4]

-

Heat the mixture to reflux (approximately 83°C).[4]

-

Prepare a 30% solution of potassium tert-butoxide in methanol.

-

Add the potassium tert-butoxide solution dropwise to the refluxing mixture over 3 hours. The molar ratio of potassium tert-butoxide to phthalimide should be 1.4:1.[4]

-

After the addition is complete, continue the reaction for another 4 hours.[4]

-

Cool the reaction mixture and filter the precipitate.

-

Wash the product with tert-butanol and dry to obtain high-purity potassium phthalimide.[4]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.

Caption: Workflow for the conventional synthesis of potassium phthalimide.

Caption: Workflow for microwave-assisted in situ N-alkylation.

Caption: Workflow for high-purity synthesis using potassium tert-butoxide.

Conclusion